molecular formula C26H24N2O3S B11985784 2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate

2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate

Cat. No.: B11985784
M. Wt: 444.5 g/mol
InChI Key: LLKIWLMMKVRGMM-UHFFFAOYSA-N
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Description

2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate typically involves multiple steps. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to form the thiazole ring. The final step involves esterification with benzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate can undergo various chemical reactions including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoate esters.

Scientific Research Applications

2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The methoxy and imine groups can also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-methoxyphenyl thiazole derivatives: Similar in structure but may have different substituents on the thiazole ring.

    Phenylthiazole esters: Differ in the ester group attached to the thiazole ring.

Uniqueness

2-((2Z)-4-(4-methoxyphenyl)-5-methyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl)ethyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy group enhances its solubility and potential for hydrogen bonding, while the benzoate ester provides a site for further chemical modification.

Properties

Molecular Formula

C26H24N2O3S

Molecular Weight

444.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)-5-methyl-2-phenylimino-1,3-thiazol-3-yl]ethyl benzoate

InChI

InChI=1S/C26H24N2O3S/c1-19-24(20-13-15-23(30-2)16-14-20)28(26(32-19)27-22-11-7-4-8-12-22)17-18-31-25(29)21-9-5-3-6-10-21/h3-16H,17-18H2,1-2H3

InChI Key

LLKIWLMMKVRGMM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=NC2=CC=CC=C2)S1)CCOC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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